Mianserin Exhibits >20-Fold Higher 5-HT2A Affinity Compared to Mirtazapine, While Maintaining Lower H1 Affinity
Mianserin demonstrates a Ki of 7 nM at the human 5-HT2A receptor, which is >9-fold more potent than mirtazapine (Ki = 69 nM) [1]. Conversely, mianserin's affinity for the histamine H1 receptor (Ki = 0.40 nM) is 2.9-fold lower than mirtazapine's (Ki = 0.14 nM) [1]. This differential balance (5-HT2A/H1 Ki ratio of 17.5 for mianserin vs 493 for mirtazapine) means mianserin provides more potent 5-HT2A antagonism with relatively less H1-mediated sedation [1].
| Evidence Dimension | Receptor binding affinity (Ki) at human cloned receptors |
|---|---|
| Target Compound Data | 5-HT2A: Ki = 7 nM; H1: Ki = 0.40 nM |
| Comparator Or Baseline | Mirtazapine: 5-HT2A Ki = 69 nM; H1 Ki = 0.14 nM |
| Quantified Difference | Mianserin has 9.9-fold higher affinity for 5-HT2A; mirtazapine has 2.9-fold higher affinity for H1 |
| Conditions | In vitro radioligand binding assays using human cloned receptors expressed in cell lines (PDSP Ki database) |
Why This Matters
This quantitative difference justifies selecting mianserin over mirtazapine for studies where potent 5-HT2A antagonism is required with minimized H1-mediated sedation.
- [1] Richelson E. Pharmacology of antidepressants. Mayo Clin Proc. 2001;76(5):511-27. Data compiled in Table 3, PMC2014120. View Source
